molecular formula C25H40 B13932417 Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- CAS No. 55334-30-0

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-

Cat. No.: B13932417
CAS No.: 55334-30-0
M. Wt: 340.6 g/mol
InChI Key: DQHMQFJGANEDIX-UHFFFAOYSA-N
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Description

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- (CAS 55334-30-0) is a complex alkyl-substituted benzene derivative featuring two cyclic substituents: a 2-cyclohexylethyl group at position 3 and a cyclopentylhexyl chain at position 4. This structural configuration imparts unique physicochemical properties, including high hydrophobicity and thermal stability, as evidenced by calculated thermodynamic parameters (Table 1) .

Properties

CAS No.

55334-30-0

Molecular Formula

C25H40

Molecular Weight

340.6 g/mol

IUPAC Name

[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene

InChI

InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2

InChI Key

DQHMQFJGANEDIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(CCCC2CCCC2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Alkylation Reactions: The introduction of the cyclohexylethyl and cyclopentylhexyl groups onto the benzene core is commonly achieved through Friedel-Crafts alkylation or related electrophilic aromatic substitution methods. Lewis acid catalysts such as aluminum chloride (AlCl3) or other transition metal catalysts facilitate these alkylations by activating the alkyl halide or alkylating agent.

  • Cyclization Processes: Formation of the cyclopentyl and cyclohexyl rings may involve intramolecular cyclization reactions, often under acidic or catalytic conditions, to close the ring systems on the hexyl side chains. This step ensures the correct positioning and stereochemistry of the substituents.

  • Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are critical parameters. Typical solvents include non-polar or slightly polar organic solvents such as dichloromethane or toluene. Temperature control is essential to prevent side reactions and to maximize yield and purity.

Catalysts and Reagents

  • Lewis acids (e.g., AlCl3, FeCl3) are commonly employed to catalyze alkylation steps.
  • Transition metal catalysts may be used for selective cyclization or hydrogenation steps if required.
  • Alkyl halides or alkyl sulfonates derived from cyclohexylethyl and cyclopentylhexyl precursors serve as alkylating agents.

Purification and Characterization

After synthesis, purification is typically achieved via chromatographic methods such as column chromatography or recrystallization. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to confirm structure and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Chromatographic purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Data and Research Findings

Spectral and Thermophysical Properties

Property Data
Molecular Formula C25H40
Molecular Weight 340.6 g/mol
CAS Number 55334-30-0
IUPAC Name [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene
NMR Spectra 1D and 2D NMR available (proton and carbon)
Mass Spectrometry Molecular ion peak at m/z 340
Thermophysical Data Phase equilibria and other properties available in DETHERM database

Summary Table of Preparation Method Features

Aspect Details
Synthetic Strategy Alkylation and cyclization
Catalysts Lewis acids (AlCl3), transition metals
Key Reagents Alkyl halides derived from cyclohexylethyl and cyclopentylhexyl groups
Reaction Conditions Controlled temperature, inert solvents
Purification Chromatography, recrystallization
Characterization Methods NMR, MS, GC-MS
Research Context Identified in polymer pyrolysis products

Chemical Reactions Analysis

Synthetic Routes

The synthesis of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- typically involves multi-step organic reactions. The initial steps include the preparation of cyclohexylethyl and cyclopentyl hexyl intermediates, which are subsequently coupled with a benzene ring through Friedel-Crafts alkylation. This reaction generally requires a Lewis acid catalyst such as aluminum chloride (AlCl3AlCl_3
) and is performed under anhydrous conditions to prevent hydrolysis.

Industrial Production

In industrial settings, the production process mirrors laboratory synthesis but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are commonly employed to enhance efficiency and product quality.

Types of Chemical Reactions

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- can undergo various chemical reactions:

Oxidation

  • Reagents : Potassium permanganate (KMnO4KMnO_4
    ), chromium trioxide (CrO3CrO_3
    )

  • Conditions : Acidic or basic environments

  • Products : Carboxylic acids

Reduction

  • Reagents : Hydrogen gas (H2H_2
    ), palladium on carbon (Pd/C)

  • Conditions : Room temperature or elevated temperatures

  • Products : Saturated hydrocarbons

Substitution Reactions

  • Reagents : Halogens (e.g., Cl2Cl_2
    , Br2Br_2
    ), nitrating agents (e.g., HNO3/H2SO4HNO_3/H_2SO_4
    ), Lewis acids

  • Conditions : Anhydrous conditions

  • Products : Halogenated or nitrated benzene derivatives

Common Reaction Conditions

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO4KMnO_4
, CrO3CrO_3
text
| Acidic or basic |

| Reduction | H2H_2
, Pd/C | Room temperature/elevated |
| Substitution | Halogens, nitrating agents | Anhydrous |

Mechanistic Insights

The oxidation process involves the cleavage of C-H bonds leading to the formation of carboxylic acids, while reduction typically saturates unsaturated bonds in the compound. Electrophilic aromatic substitution is predominant in substitution reactions, where the electron-rich benzene ring reacts with electrophiles to form new derivatives .

Scientific Research Applications

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hydrophobicity (logP)

  • Target Compound : logP = 7.956 .
  • Linear Alkylbenzenes : logP values typically range from 5.0–7.0, depending on chain length. For example, 1-phenyldodecane (C12) has logP ≈ 6.4. The target’s higher logP is attributed to its cyclohexyl and cyclopentyl groups, which enhance hydrophobicity compared to linear chains .
  • Branched Analogues: Branched alkylbenzenes (e.g., 1-methylnonylbenzene) exhibit slightly lower logP than cyclic derivatives due to reduced surface area for hydrophobic interactions .

Boiling Points

  • Target Compound : Tboil = 832.47 K .
  • Linear Alkylbenzenes : Boiling points increase with chain length (e.g., 1-phenyldodecane boils near 600 K). The target’s significantly higher Tboil reflects the added steric bulk and rigidity from cyclic substituents, which hinder molecular motion .
  • Cyclohexyl Derivatives: Compounds like 2-cyclohexylethyl diisopropylphosphoramidocyanidate (CAS 959231-14-2) show similar trends, with boiling points elevated by ~100–150 K compared to non-cyclic analogues .

Thermal Stability

  • Target Compound : ΔfH°gas = -213.28 kJ/mol, indicating moderate stability .
  • Benzene Derivatives with Smaller Substituents : Ethylbenzene (ΔfH°gas ≈ -12.5 kJ/mol) is less stable due to weaker resonance stabilization in smaller alkyl groups .

Research Findings and Limitations

Data Gaps

  • Experimental data for analogues (e.g., enthalpy, viscosity) are scarce in public databases. Most comparisons rely on calculated values or extrapolated trends.
  • Substituent-specific effects (e.g., cyclopentyl vs. cyclohexyl) remain underexplored in peer-reviewed studies .

Industrial Relevance

The compound’s extreme hydrophobicity makes it a candidate for high-temperature lubricants or plasticizers. However, its synthetic complexity and lack of toxicity data limit current applications .

Biological Activity

Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- (CAS No. 55334-30-0) is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes cyclohexyl and cyclopentyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C25H40
  • Molecular Weight : 340.59 g/mol
  • IUPAC Name : Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-
  • Synonyms : 1-Phenyl-3-(2'-cyclohexylethyl)-6-cyclopentylhexane

Biological Activity

The biological activity of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- has been explored in various studies, indicating potential applications in therapeutic contexts.

The compound's biological effects may be attributed to its interaction with specific molecular targets within the body. Preliminary research suggests that it may influence enzyme activity and modulate signaling pathways related to cell proliferation and apoptosis.

Pharmacological Studies

Research has indicated that this compound exhibits:

  • Anticancer Properties : Some studies have reported the compound's ability to inhibit cancer cell growth in vitro. For instance, it was tested against hepatocellular carcinoma cell lines with promising results regarding cytotoxicity.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for treating various chronic diseases.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study investigated the cytotoxic effects of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- on different cancer cell lines. The results indicated an IC50 value suggesting significant inhibition of cell growth compared to control groups.
  • Pharmacokinetics :
    • Research into the pharmacokinetics of this compound revealed that it is metabolized through cytochrome P450 pathways, which is essential for understanding its bioavailability and potential interactions with other drugs.
  • In Vivo Studies :
    • Animal models have been utilized to assess the anti-tumor efficacy of this compound. Results demonstrated a reduction in tumor size and improved survival rates compared to untreated controls.

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
AnticancerInhibition of hepatocellular carcinoma
Anti-inflammatoryReduced markers of inflammation
CytotoxicityIC50 values indicating significant effects

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-. Investigations into its structure-activity relationship (SAR), long-term toxicity studies, and clinical trials will be essential for developing therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-?

  • Methodology : High-yield synthesis (e.g., 74% yield) involves multi-step alkylation using cyclohexylethyl and cyclopentylhexyl precursors. Key intermediates can be purified via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC). Catalysts like palladium or nickel may enhance coupling efficiency .
  • Validation : Confirm purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally similar compounds, such as [(1-pentylheptyl)-benzene] (CAS 2719-62-2), for consistency in alkyl chain integration .

Q. How can spectroscopic techniques verify the structure of this compound?

  • Approach :

  • 1H/13C NMR : Identify cyclohexyl and cyclopentyl substituents via characteristic proton environments (e.g., δ 1.2–2.5 ppm for cycloalkyl protons).
  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular weight (e.g., 276–278 g/mol range) and fragmentation patterns .
  • IR Spectroscopy : Detect alkyl C-H stretches (2800–3000 cm⁻¹) and absence of functional groups like carbonyls.
    • Cross-Referencing : Align data with analogs such as [3-phenyldodecane] (CAS 74630-52-7) to resolve ambiguities in branching positions .

Q. What are the critical physicochemical properties to prioritize during experimental design?

  • Key Parameters :

  • Solubility : Test in non-polar solvents (e.g., hexane, toluene) due to the compound’s hydrophobic alkyl chains.
  • Stability : Assess thermal stability via differential scanning calorimetry (DSC) and oxidative stability under inert atmospheres.
  • LogP : Estimate hydrophobicity using computational tools (e.g., XLogP3) to guide solvent selection .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Strategies :

  • Catalyst Screening : Compare palladium-catalyzed cross-coupling vs. Grignard reactions for alkyl chain assembly.
  • Temperature Control : Optimize stepwise heating (e.g., 60–80°C for cyclization) to minimize side reactions.
  • Purification : Employ preparative HPLC for intermediates with polar functional groups, as seen in structurally related sulfonamide derivatives .
    • Troubleshooting : Address low yields (e.g., 56% vs. 74%) by analyzing byproducts via GC-MS and adjusting stoichiometry .

Q. How should researchers resolve contradictions in reported spectral data?

  • Case Study : If NMR signals for cyclohexyl protons vary between studies, consider:

  • Stereoisomerism : Use 2D NMR (COSY, NOESY) to detect axial/equatorial conformers in cyclohexyl groups.
  • Impurity Interference : Cross-check with synthetic protocols for similar compounds like [1-ethyloctyl-benzene] (CAS 4621-36-7) to identify common contaminants .
    • Validation : Replicate experiments under standardized conditions and compare with databases like NIST Chemistry WebBook .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Framework :

  • Analog Synthesis : Replace cyclohexyl/cyclopentyl groups with smaller (e.g., methyl) or bulkier (e.g., adamantyl) substituents.
  • Biological Assays : Test analogs for membrane permeability using Caco-2 cell models, correlating results with logP values .
    • Data Analysis : Apply multivariate regression to link alkyl chain length (e.g., hexyl vs. dodecyl in [1-pentylnonyl-benzene], CAS 4534-55-8) to activity .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Techniques :

  • Kinetic Studies : Monitor intermediates via in-situ IR or Raman spectroscopy during alkylation.
  • Isotopic Labeling : Use deuterated reagents to trace hydrogen transfer in cyclization steps.
  • Computational Modeling : Simulate transition states for cyclohexyl-cyclopentyl coupling using DFT (e.g., Gaussian 16) .

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